molecular formula C10H12N2O6S B2480911 3-Nitrophenyl morpholine-4-sulfonate CAS No. 890602-99-0

3-Nitrophenyl morpholine-4-sulfonate

Cat. No.: B2480911
CAS No.: 890602-99-0
M. Wt: 288.27
InChI Key: PKBXVFQIPYYHOV-UHFFFAOYSA-N
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Description

3-Nitrophenyl morpholine-4-sulfonate is a useful research compound. Its molecular formula is C10H12N2O6S and its molecular weight is 288.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Janakiramudu et al. (2017) focused on the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. The process involved substituting morpholine on 1,2-difluoro-4-nitrobenzene, leading to compounds that demonstrated good to potent antimicrobial activity against both bacteria and fungi. This research highlights the role of morpholine derivatives, similar to 3-Nitrophenyl morpholine-4-sulfonate, in developing antimicrobial agents (Janakiramudu et al., 2017).

Swern Oxidation Enhancement

Ye et al. (2016) designed a new type of sulfoxide, which included a morpholine derivative, to enhance Swern oxidation. This advancement in chemical synthesis is significant for various organic transformations, suggesting potential applications of morpholine derivatives like this compound in facilitating chemical reactions (Ye et al., 2016).

Nitration Processes in Organic Synthesis

Zhang et al. (2007) developed a novel nitration process for the synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine. This process improved the robustness, safety, and efficiency of nitration reactions in organic synthesis, which is relevant for compounds like this compound used in chemical manufacturing (Zhang et al., 2007).

Modulating Antibiotic Activity

Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various bacteria and fungi. Their findings suggest the potential of morpholine derivatives, similar to this compound, in enhancing the efficacy of existing antibiotics (Oliveira et al., 2015).

Amine Basicity Modulation

Martin et al. (2007) investigated the basicity-reducing effects of a sulfone group in a saturated system. The study provides insights into how functional groups in morpholine derivatives, akin to this compound, can influence the basic properties of amines, which is crucial in drug design and synthesis (Martin et al., 2007).

Mechanism of Action

Target of Action

Morpholine derivatives have been found in many important synthetic drug molecules and are known to bind with high affinity to multiple receptors . This suggests that 3-Nitrophenyl morpholine-4-sulfonate may also interact with various biological targets.

Mode of Action

It is known that morpholine derivatives can interact selectively with their targets, leading to various biological effects . The nitrophenyl group may also play a role in the compound’s interaction with its targets.

Biochemical Pathways

Morpholine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with morpholine derivatives , it is likely that this compound may have diverse molecular and cellular effects.

Properties

IUPAC Name

(3-nitrophenyl) morpholine-4-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S/c13-12(14)9-2-1-3-10(8-9)18-19(15,16)11-4-6-17-7-5-11/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBXVFQIPYYHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)OC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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